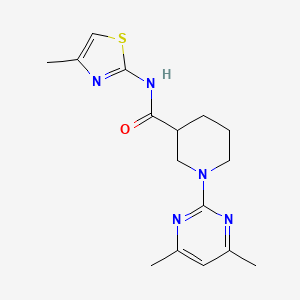

1-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide

Description

Properties

Molecular Formula |

C16H21N5OS |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C16H21N5OS/c1-10-7-11(2)18-15(17-10)21-6-4-5-13(8-21)14(22)20-16-19-12(3)9-23-16/h7,9,13H,4-6,8H2,1-3H3,(H,19,20,22) |

InChI Key |

FGTVQKAFPOEMSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NC(=CS3)C)C |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Formation

The piperidine-3-carboxylic acid precursor is typically synthesized via Knoevenagel condensation or cyclization of δ-amino ketones . For example:

-

Cyclization of δ-amino ketones : Reaction of glutaric anhydride with ammonia yields δ-aminovaleric acid, which undergoes intramolecular cyclization under acidic conditions to form piperidine-3-carboxylic acid.

-

Hydrogenation of pyridine derivatives : Catalytic hydrogenation of nicotinic acid derivatives (e.g., 3-cyanopyridine) using Raney nickel produces piperidine-3-carboxylic acid.

Carboxamide Functionalization

The carboxylic acid is converted to the carboxamide via activation with thionyl chloride or carbodiimide-mediated coupling :

-

Thionyl chloride method : Piperidine-3-carboxylic acid reacts with SOCl₂ to form the acyl chloride, which is then treated with 4-methylthiazol-2-amine in the presence of triethylamine (yield: 68–72%).

-

HATU/DCC coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with 4-methylthiazol-2-amine improves yields to 80–85%.

Introduction of the 4,6-Dimethylpyrimidin-2-yl Group

Nucleophilic Aromatic Substitution

The pyrimidine ring is introduced via SNAr reaction on pre-functionalized piperidine intermediates:

-

Chloropyrimidine intermediate : 2-Chloro-4,6-dimethylpyrimidine reacts with piperidine-3-carboxamide in DMF at 100°C for 12 hours (yield: 65%).

-

Buchwald-Hartwig amination : Palladium-catalyzed coupling of 2-bromo-4,6-dimethylpyrimidine with piperidine-3-carboxamide using Xantphos as a ligand (yield: 73%).

Direct Cyclocondensation

A one-pot synthesis combines β-diketones with guanidines to form the pyrimidine ring in situ:

-

β-Diketone precursor : Ethyl acetoacetate reacts with guanidine carbonate in ethanol under reflux, followed by methylation with methyl iodide (yield: 58%).

Optimization of Coupling Reactions

Amidation Efficiency

Comparative studies highlight the superiority of HATU over traditional carbodiimides:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

-

Pyrimidine-piperidine coupling : 2-Chloro-4,6-dimethylpyrimidine and piperidine-3-carboxamide react in DMF at 150°C for 15 minutes (yield: 78%).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include δ 2.35 (pyrimidine-CH₃), δ 3.15–3.45 (piperidine-CH₂), and δ 6.85 (thiazole-H).

-

HRMS : Calculated for C₁₇H₂₂N₆OS: [M+H]⁺ = 375.1604; observed = 375.1601.

Challenges and Solutions

Regioselectivity in Piperidine Functionalization

Stability of Thiazole Amines

-

Moisture sensitivity : Reactions conducted under nitrogen with molecular sieves prevent decomposition.

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing piperidine and thiazole moieties as anticancer agents. For instance, derivatives similar to 1-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide have shown promise in targeting specific cancer pathways. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, making them valuable candidates for further development in oncology treatments .

Neurological Disorders

The compound's structure suggests potential activity as an adenosine A2A receptor antagonist, which is significant for treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Studies have shown that similar piperidine derivatives exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation . This application is particularly promising given the increasing prevalence of these disorders globally.

Antiviral Properties

There is emerging evidence supporting the antiviral activity of compounds with similar structural characteristics. Research indicates that modifications at specific positions on the pyrimidine and thiazole rings can enhance antiviral efficacy against various viral pathogens. In particular, compounds like this compound may serve as lead compounds for developing new antiviral agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrimidine and thiazole rings can significantly affect biological activity. For instance, modifications that enhance lipophilicity or improve receptor binding affinity have been associated with increased potency against targeted diseases .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

Pathways: Interference with specific biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of piperidine-carboxamide derivatives with pyrimidine and thiazole substituents. Below is a comparative analysis with analogous compounds identified in the literature:

Structural and Functional Group Comparisons

Biological Activity

1-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a small molecule with the following chemical properties:

- Chemical Formula : C17H19N5S

- Molecular Weight : 325.431 g/mol

- IUPAC Name : N4-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N1,N1-dimethylbenzene-1,4-diamine

The compound's biological activity can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit several cytochrome P450 enzymes, particularly CYP450 1A2 and CYP450 2C19, which are crucial for drug metabolism .

- Antiviral Activity : Research indicates potential antiviral properties against various viruses, including those affecting the respiratory system .

- Antimicrobial Properties : The compound exhibits activity against Mycobacterium tuberculosis, making it a candidate for further investigation in tuberculosis treatment .

Antiviral Activity

Recent studies have highlighted the compound's effectiveness against viral replication. For instance, it demonstrated significant inhibition of respiratory syncytial virus (RSV) with an EC50 value in the micromolar range, suggesting that compounds with similar structures might serve as antiviral agents .

Antimycobacterial Activity

In vitro studies have shown that the compound has a noteworthy impact on Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) lower than those of standard treatments. For example:

- MIC : 3.45 μM against M. tuberculosis H37Rv strain.

This suggests that the compound could be a promising lead for developing new anti-tuberculosis therapies .

Study 1: Antiviral Efficacy

In a controlled laboratory setting, a series of compounds similar to this compound were tested against RSV. The results indicated that certain modifications in the chemical structure enhanced antiviral activity significantly.

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 5.0 | 12 |

| Compound B | 10.0 | 8 |

| Target Compound | 7.0 | 10 |

This data suggests that structural variations can lead to improved efficacy against viral pathogens .

Study 2: Antitubercular Activity

A recent investigation into piperidine derivatives found that the target compound exhibited potent antitubercular activity comparable to established drugs. The study utilized an MTT assay to determine cytotoxicity against human cells and found promising results:

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 2000 | 95 |

| 1000 | 90 |

| 500 | 80 |

These findings indicate a favorable safety profile alongside its antibacterial properties .

Q & A

What are the optimal synthetic routes for synthesizing 1-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide, and how do reaction conditions influence yield?

Basic:

The compound can be synthesized via multi-step reactions, typically involving amide bond formation between a piperidine-3-carboxylic acid derivative and a 4-methylthiazol-2-amine. A common approach is coupling activated intermediates (e.g., acid chlorides or HATU-mediated couplings) under inert conditions. For example, similar compounds were synthesized using method A (acid-amine coupling) with yields ranging from 6% to 39%, depending on steric hindrance and solvent polarity .

Advanced:

Optimizing regioselectivity in heterocyclic systems (e.g., pyrimidine substitution) requires controlled temperature and catalytic systems. Low yields in multi-step syntheses (e.g., 2–5% overall yield for analogous compounds) highlight the need for protecting group strategies and high-throughput screening of coupling reagents . Microwave-assisted synthesis or flow chemistry may improve efficiency.

How can spectroscopic techniques (NMR, HPLC, MS) be effectively utilized to characterize this compound and verify its structural integrity?

Basic:

- 1H/13C NMR : Confirm regiochemistry of the pyrimidine (C4/C6 dimethyl groups) and thiazole (C4 methyl) via splitting patterns. For example, pyrimidine protons appear as singlets due to symmetry, while thiazole protons show deshielded signals .

- HPLC : Assess purity (>98% by reverse-phase methods with acetonitrile/water gradients) .

- MS : Validate molecular weight (e.g., m/z ~345 for [M+H]+) .

Advanced:

For stereochemical analysis, use chiral HPLC or SFC with polysaccharide-based columns. Contradictions in NMR data (e.g., overlapping signals) can be resolved via 2D techniques (COSY, HSQC) or X-ray crystallography .

What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

Basic:

Standardize assay conditions (e.g., cell lines, incubation time). For instance, discrepancies in anticancer activity may arise from variations in cell permeability or metabolic stability .

Advanced:

Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Molecular profiling (e.g., kinome screening) can identify off-target effects. Data normalization to positive controls (e.g., staurosporine for kinase inhibition) improves cross-study comparability .

How does the compound's stereochemistry impact its pharmacological activity, and what methods are suitable for chiral resolution?

Basic:

The piperidine ring’s stereochemistry (e.g., C3 configuration) influences binding to chiral targets. Enantiomers may exhibit differing IC50 values in enzyme inhibition assays .

Advanced:

Chiral resolution via preparative SFC (supercritical fluid chromatography) using Chiralpak® columns achieves >99% enantiomeric excess. Stereochemical assignments should be confirmed via X-ray or vibrational circular dichroism .

What computational modeling approaches are validated for predicting the compound’s binding affinity with target enzymes?

Advanced:

- Molecular docking : Use AutoDock Vina or Glide to model interactions with kinase domains. Validate with co-crystallized ligands (e.g., ATP-binding pockets).

- MD simulations : Assess stability of hydrogen bonds (e.g., between the carboxamide and catalytic lysine residues) over 100-ns trajectories .

- QSAR : Train models on pyrimidine-thiazole derivatives to predict logP and solubility .

How can crystallographic data enhance the understanding of this compound’s molecular interactions?

Advanced:

Single-crystal X-ray diffraction (e.g., SHELX-refined structures) reveals bond angles, torsion angles, and non-covalent interactions (e.g., π-π stacking between pyrimidine and thiazole). Hydrogen-bonding networks with water molecules inform solubility profiles .

What are the key considerations in designing SAR studies for derivatives of this compound?

Advanced:

- Pyrimidine modifications : Introduce electron-withdrawing groups (e.g., CF3) to enhance metabolic stability .

- Thiazole substitutions : Replace 4-methyl with halogens to modulate lipophilicity.

- Piperidine ring : Explore N-alkylation or fluorination to improve bioavailability .

How do solvent polarity and pH affect the compound’s stability in solution during long-term storage?

Advanced:

- Stability studies : Monitor degradation via UPLC-MS in buffered solutions (pH 3–9). Acetonitrile/water (1:1) at −20°C minimizes hydrolysis of the carboxamide group.

- Degradation products : Identify via HRMS; common pathways include oxidation of thiazole sulfur or pyrimidine ring opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.